molecular formula C9H7BrN2O B595227 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 1313712-51-4

3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B595227
CAS No.: 1313712-51-4
M. Wt: 239.072
InChI Key: RDLLEKDOCVQUED-UHFFFAOYSA-N
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Description

3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C9H7BrN2O. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the bromination of 5-methylimidazo[1,2-a]pyridine-2-carbaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Major Products

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation: 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid.

    Reduction: 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-methanol.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde is unique due to its bromine substituent, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in the synthesis of various bioactive molecules and materials.

Biological Activity

3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by a bromine substituent, enhances its reactivity and functionalization possibilities, making it a valuable intermediate in the synthesis of various bioactive molecules.

The synthesis of this compound typically involves the bromination of 5-methylimidazo[1,2-a]pyridine-2-carbaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions. This compound can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced with nucleophiles such as amines or thiols.
  • Oxidation Reactions : The aldehyde group can be oxidized to a carboxylic acid.
  • Reduction Reactions : The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that related compounds inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. Specifically, imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of QcrB, an enzyme crucial for the survival of M. tuberculosis, with some compounds showing MIC values as low as 0.10 μM against resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that certain derivatives possess selective cytotoxicity against cancer cell lines. For example, modifications to the imidazo[1,2-a]pyridine ring have resulted in compounds with enhanced activity against colon carcinoma and other cancer types .

The biological activity of this compound is attributed to its ability to interact with specific biological targets through mechanisms such as:

  • Enzyme Inhibition : Compounds derived from this structure can inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Cell Wall Disruption : By targeting enzymes like DprE1 in mycobacteria, these compounds disrupt essential biosynthetic pathways, leading to cell wall impairment and eventual cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies suggest that small modifications in the molecular structure significantly impact potency and selectivity. For instance:

CompoundModificationActivity (MIC)
Compound 15Methyl at position 60.10 μM against H37Rv
Compound 16Chloro instead of methyl at position 60.19 μM against H37Rv
Compound 17Phenyl at position 2Loss of activity

These findings highlight the significance of specific substituents on the imidazo[1,2-a]pyridine ring in enhancing biological efficacy .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of derivatives based on this compound:

  • Anti-Tuberculosis Activity : A series of compounds derived from this structure were tested against both drug-sensitive and resistant strains of M. tuberculosis. Compounds demonstrated a range of MIC values from 0.05 to 1.5 μM, indicating strong potential as anti-TB agents .
  • Anticancer Efficacy : In vitro assays showed that certain derivatives selectively inhibited cancer cell proliferation with IC50 values in the sub-micromolar range against colon carcinoma cells .

Properties

IUPAC Name

3-bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-3-2-4-8-11-7(5-13)9(10)12(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLLEKDOCVQUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724474
Record name 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-51-4
Record name 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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